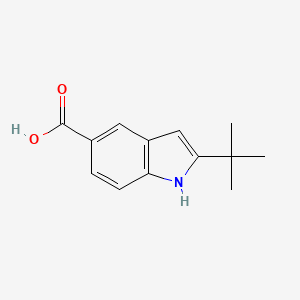

2-(tert-Butyl)-1H-indole-5-carboxylic acid

Description

Properties

Molecular Formula |

C13H15NO2 |

|---|---|

Molecular Weight |

217.26 g/mol |

IUPAC Name |

2-tert-butyl-1H-indole-5-carboxylic acid |

InChI |

InChI=1S/C13H15NO2/c1-13(2,3)11-7-9-6-8(12(15)16)4-5-10(9)14-11/h4-7,14H,1-3H3,(H,15,16) |

InChI Key |

CYZDIYCRQWXCGK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC2=C(N1)C=CC(=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Key Steps:

-

Cyclization : The phenylhydrazine-ketone adduct undergoes-sigmatropic rearrangement and cyclization under reflux with HCl/AcOH to form the indole nucleus.

-

Nitro Reduction : Catalytic hydrogenation (H₂, 50 psi, Pd/C, EtOH) reduces the nitro group to an amine.

-

Carboxylation : The amine is diazotized (NaNO₂, H₂SO₄) and treated with CuCN to form the nitrile, which is hydrolyzed to the carboxylic acid using NaOH/H₂O₂.

Optimization :

-

Yields improve with electron-withdrawing groups (e.g., nitro) at position 5, directing electrophilic substitution.

-

Boc protection of the indole NH prevents side reactions during nitration or carboxylation.

Suzuki-Miyaura coupling enables direct introduction of the tert-butyl group at position 2. Starting from 2-bromo-1H-indole-5-carboxylic acid, tert-butylboronic acid is coupled under palladium catalysis.

Protocol:

-

Substrate : 2-Bromo-1H-indole-5-carboxylic acid (synthesized via bromination of indole-5-carboxylic acid using NBS in DMF).

-

Catalyst : Pd(PPh₃)₄ (5 mol%)

-

Base : K₂CO₃ (2 equiv)

-

Solvent : Dioxane/H₂O (4:1)

Yield : 68–75% after purification by recrystallization (EtOAc/hexane).

Challenges:

-

Steric hindrance from the tert-butyl group reduces coupling efficiency. Using bulky ligands (e.g., SPhos) improves turnover.

-

Competing protodebromination is mitigated by degassing solvents and using excess boronic acid (1.5 equiv).

Directed C–H Functionalization

Transition metal-catalyzed C–H activation offers a step-economical route. A directing group (e.g., pyridine) at position 1 facilitates tert-butyl insertion at position 2.

Procedure:

-

Directing Group Installation : Indole-5-carboxylic acid is treated with 2-pyridylmagnesium bromide to form 1-(pyridin-2-yl)-1H-indole-5-carboxylic acid.

-

C–H Alkylation : Using [RhCl(cod)]₂ (3 mol%) and tert-butyl iodide (2 equiv) in DCE at 120°C for 24 h, the tert-butyl group is installed at position 2.

-

Directing Group Removal : Hydrolysis with HCl (6 M) regenerates the NH indole.

Yield : 55–60% over three steps.

Friedel-Crafts Alkylation of Preformed Indole-5-carboxylic Acid

While Friedel-Crafts alkylation typically targets position 3, steric and electronic modifications enable substitution at position 2.

Method:

-

Electrophile : tert-Butyl chloroacetate (1.2 equiv)

-

Catalyst : AlCl₃ (2 equiv)

-

Workup : Hydrolysis of the ester (NaOH, EtOH/H₂O) yields the carboxylic acid.

Yield : 30–40% (low due to competing 3-substitution).

Oxidative Functionalization of 2-tert-Butylindole

2-tert-Butylindole is oxidized at position 5 using directed metallation.

Steps:

-

Lithiation : LDA (2.2 equiv) in THF at −78°C deprotonates position 5.

-

Quenching with CO₂ : Gaseous CO₂ is bubbled into the solution, forming the carboxylate.

-

Acidification : HCl (1 M) protonates the carboxylate to the carboxylic acid.

Yield : 50–60% after column chromatography (SiO₂, CH₂Cl₂/MeOH).

Comparative Analysis of Methods

Protection-Deprotection Strategies

tert-Butyl Ester Protection :

-

Indole-5-carboxylic acid is protected as its tert-butyl ester using tert-butyl trichloroacetimidate (1.5 equiv) and BF₃·OEt₂ (0.1 equiv) in DCM.

-

After tert-butyl installation at position 2, the ester is hydrolyzed with TFA/DCM (1:1).

NH Protection :

-

Triisopropylsilyl (TIPS) groups protect the indole NH during bromination or alkylation. Deprotection uses TBAF in THF.

Case Study: Gram-Scale Synthesis

A patent (US8232395B2) details a 100 g-scale synthesis:

-

2-Bromoindole-5-carboxylic acid (prepared via bromination of indole-5-carboxylic acid, 85% yield).

-

Suzuki Coupling : Reacted with tert-butylboronic acid (1.2 equiv), PdCl₂(dppf) (3 mol%), K₂CO₃, dioxane/H₂O, 90°C, 12 h (72% yield).

-

Purification : Recrystallization from EtOAc/hexane gives 2-(tert-butyl)-1H-indole-5-carboxylic acid (99% purity by HPLC).

Emerging Techniques

Chemical Reactions Analysis

Types of Reactions: 2-(tert-Butyl)-1H-indole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.

Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of alcohols or other reduced forms.

Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that indole derivatives, including 2-(tert-butyl)-1H-indole-5-carboxylic acid, exhibit promising anticancer properties. A study demonstrated that this compound acts as a selective inhibitor of Haspin kinase, which is implicated in tumor growth regulation during the mitotic phase. The compound showed cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and MCF7 (breast cancer) cells, with IC50 values indicating significant potency in inhibiting cell viability .

Neuroprotective Potential

Indole derivatives have been investigated for their neuroprotective properties. A structure-activity relationship study highlighted the potential of indole-based compounds in developing multifunctional drugs against neurodegenerative diseases such as Parkinson's disease. The ability of these compounds to interact with various biological targets suggests their utility in therapeutic formulations .

Agrochemical Applications

Plant Growth Regulators

2-(tert-Butyl)-1H-indole-5-carboxylic acid has been identified as a potent plant-growth inhibitor. Its structural features allow it to modulate plant growth processes effectively, making it a candidate for developing new agrochemicals aimed at enhancing crop yield and resistance to environmental stress .

Synthetic Methodologies

Reagent in Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It is utilized in palladium-catalyzed cross-coupling reactions, enabling the formation of complex molecular architectures. Its reactivity allows for the introduction of various functional groups through Friedel-Crafts alkylation and other coupling strategies .

Chlorination Reactions

The compound is also employed in chlorooxidation reactions using tert-butyl hypochlorite as a reagent. This method provides a straightforward approach to synthesize chlorinated indole derivatives, which are valuable intermediates in drug development .

Data Table: Summary of Applications

Case Study 1: Anticancer Activity

A comprehensive study on the anticancer properties of 2-(tert-butyl)-1H-indole-5-carboxylic acid involved testing its effects on multiple cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation at low micromolar concentrations, highlighting its potential as a lead compound for further development into anticancer therapies.

Case Study 2: Agrochemical Development

In another study focusing on agrochemical applications, researchers synthesized several derivatives of 2-(tert-butyl)-1H-indole-5-carboxylic acid to evaluate their effects on plant growth inhibition. The derivatives displayed varying levels of activity, suggesting that structural modifications could enhance their efficacy as agrochemicals.

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)-1H-indole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The tert-butyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The indole ring can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Steric Effects

The position of the tert-butyl group on the indole ring significantly influences molecular interactions:

- tert-Butyl 5-(trifluoromethyl)-1H-indole-1-carboxylate () : The tert-butyl ester at position 1 and trifluoromethyl group at position 5 introduce distinct electronic effects (electron-withdrawing CF₃) and steric bulk at opposite ends of the indole ring. This configuration may enhance metabolic stability compared to the carboxylic acid derivative .

- The tert-butyl group here improves selectivity for cysteine proteases like cathepsin L (CatL) .

Table 1: Substituent Position and Molecular Features

Physicochemical Properties

- Carboxylic Acid vs. Ester Derivatives: The carboxylic acid group at position 5 in 2-(tert-Butyl)-1H-indole-5-carboxylic acid increases hydrophilicity and acidity (pKa ~4-5), favoring solubility in aqueous environments. In contrast, tert-butyl esters (e.g., ) are more lipophilic, enhancing membrane permeability . 1-(3-Phenylpropanoyl)-1H-indole-5-carboxylic acid (): The acyl group at position 1 increases molecular weight (291.34 g/mol) and lipophilicity (calculated C% = 78.33) compared to unsubstituted indole-5-carboxylic acids .

Table 2: Physicochemical Comparison

Biological Activity

2-(tert-Butyl)-1H-indole-5-carboxylic acid is a compound belonging to the indole family, which is recognized for its diverse biological activities. This article delves into its biological activity, exploring various studies, mechanisms of action, and potential therapeutic applications.

The structure of 2-(tert-Butyl)-1H-indole-5-carboxylic acid includes a tert-butyl group at the second position and a carboxylic acid group at the fifth position of the indole ring. This unique arrangement influences both its chemical reactivity and biological activity, distinguishing it from other indole derivatives.

Biological Activity Overview

Indole derivatives, including 2-(tert-Butyl)-1H-indole-5-carboxylic acid, have been studied for various biological activities, including:

- Antimicrobial Activity : Several studies have indicated that indole derivatives exhibit significant antimicrobial properties. For example, related compounds have shown efficacy against various bacterial strains, including Mycobacterium tuberculosis .

- Anticancer Properties : Research has highlighted the potential of indole derivatives in cancer therapy. The mechanism often involves modulation of signaling pathways related to cell growth and apoptosis .

- Antiviral Activity : Indoles are emerging as promising antiviral agents. For instance, modifications on the indole scaffold have been shown to inhibit HIV-1 integrase effectively .

The biological activity of 2-(tert-Butyl)-1H-indole-5-carboxylic acid is thought to involve interactions with specific molecular targets:

- Receptor Binding : The indole ring can interact with various receptors and enzymes, modulating their activity.

- Enzyme Inhibition : The carboxylic acid group may play a critical role in binding to active sites of enzymes involved in disease processes.

Antimicrobial Studies

A study screening a library of compounds for activity against M. tuberculosis identified several indole derivatives with significant inhibitory effects. Compounds showing over 90% inhibition were further evaluated for their minimum inhibitory concentration (MIC) .

| Compound | MIC (µM) | Activity |

|---|---|---|

| Indole Derivative A | 0.5 | >90% Inhibition |

| Indole Derivative B | 1.0 | >90% Inhibition |

Anticancer Research

In vitro studies on related compounds have demonstrated their ability to induce apoptosis in cancer cell lines. For instance, certain indole derivatives activated caspase pathways leading to programmed cell death .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Indole Derivative C | MCF-7 (Breast Cancer) | 10 |

| Indole Derivative D | HeLa (Cervical Cancer) | 15 |

Antiviral Activity

Recent research has focused on the antiviral potential of indole derivatives against HIV. One study reported that specific modifications to the indole scaffold significantly enhanced integrase inhibitory activity with IC50 values as low as 0.13 µM .

| Compound | IC50 (µM) | Target |

|---|---|---|

| Modified Indole E | 0.13 | HIV-1 Integrase |

| Modified Indole F | 0.64 | HIV-1 Integrase |

Q & A

Q. What are the common synthetic routes for 2-(tert-Butyl)-1H-indole-5-carboxylic acid, and what critical reaction conditions must be controlled?

The synthesis of tert-butyl-substituted indole derivatives typically involves multi-step procedures, including cyclization, protection/deprotection of functional groups, and carboxylation. For example:

- Step 1 : Formation of the indole core via Fischer indole synthesis or palladium-catalyzed cyclization.

- Step 2 : Introduction of the tert-butyl group using tert-butyl halides or tert-butoxycarbonyl (Boc) protecting agents under anhydrous conditions.

- Step 3 : Carboxylation at the 5-position via Friedel-Crafts acylation or metal-mediated coupling.

Q. Critical Conditions :

- Temperature control (e.g., reflux in acetic acid for cyclization ).

- Solvent selection (polar aprotic solvents like DMF for carboxylation ).

- Protection of reactive sites to prevent side reactions (e.g., Boc protection of the indole nitrogen ).

Reference Table : Synthetic Steps and Conditions

Q. How is 2-(tert-Butyl)-1H-indole-5-carboxylic acid characterized using spectroscopic and analytical methods?

Key characterization methods include:

- NMR Spectroscopy : Confirm substituent positions (e.g., tert-butyl singlet at ~1.3 ppm in H NMR; indole proton signals at 7.0–8.5 ppm) .

- HPLC-MS : Verify purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 248.2) .

- X-ray Crystallography : Resolve crystal structure for absolute configuration confirmation (if crystalline) .

Critical Note : Use deuterated solvents (e.g., DMSO-d6) for NMR to avoid signal interference. For HPLC, C18 columns with acetonitrile/water gradients are effective .

Q. What biological activities have been reported for structurally related indole derivatives?

Indole analogs exhibit diverse bioactivities:

- Antimicrobial : Trifluoromethyl-substituted indoles show activity against Gram-positive bacteria .

- Anticancer : 5-Carboxyindoles inhibit kinase pathways (e.g., VEGF-R2) via carboxylate coordination .

- Enzyme Inhibition : Indole-5-carboxylic acids act as cysteine protease inhibitors by binding to catalytic sites .

Limitation : Specific data for 2-(tert-Butyl)-1H-indole-5-carboxylic acid is sparse; extrapolate from analogs with caution .

Advanced Research Questions

Q. How can researchers optimize the yield of 2-(tert-Butyl)-1H-indole-5-carboxylic acid in multi-step syntheses?

- Troubleshooting Low Yields :

- Scale-Up Tips : Replace batch reactions with flow chemistry for carboxylation steps to improve mixing and heat transfer .

Data Contradiction Example : Some protocols report Boc deprotection with TFA, while others use HCl/dioxane. Validate method compatibility with acid-sensitive tert-butyl groups .

Q. What strategies address solubility issues of 2-(tert-Butyl)-1H-indole-5-carboxylic acid in biological assays?

- Formulation Adjustments :

- Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyls) at non-critical positions without disrupting bioactivity .

Q. How can researchers resolve discrepancies in reported biological activities of indole derivatives?

- Comparative Studies : Replicate assays under standardized conditions (e.g., fixed pH, temperature) to isolate compound-specific effects .

- Meta-Analysis : Cross-reference PubChem BioAssay data (e.g., AID 1259401) to identify consensus targets .

- Mechanistic Studies : Use SPR or ITC to measure binding affinities and validate target engagement .

Q. What computational methods predict the reactivity of 2-(tert-Butyl)-1H-indole-5-carboxylic acid in medicinal chemistry applications?

- DFT Calculations : Model electron density maps to identify nucleophilic/electrophilic sites (e.g., C5 carboxylate as a hydrogen bond donor) .

- Molecular Docking : Screen against protein databases (PDB) to prioritize targets (e.g., Cathepsin L) .

- ADMET Prediction : Use SwissADME to forecast pharmacokinetics (e.g., logP ~2.5 suggests moderate blood-brain barrier penetration) .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?

- Key Modifications :

- SAR Validation : Synthesize 10–15 analogs and test in dose-response assays (IC₀₀ values) to correlate structure with activity .

Reference Table : SAR Trends for Indole Derivatives

| Modification Site | Functional Group | Observed Effect |

|---|---|---|

| C5 | -COOH | Enhanced enzyme inhibition |

| N1 | -COO(t-Bu) | Improved metabolic stability |

| C2 | -CH₃ | Reduced cytotoxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.